

BODIPY FL-EDA: A Comprehensive Technical Guide for Molecular Biology Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bodipy FL-eda*

Cat. No.: *B15598620*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL-EDA (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Propionyl Ethylenediamine) is a versatile and widely utilized fluorescent probe in molecular biology. Belonging to the BODIPY class of dyes, it is renowned for its sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to environmental polarity and pH.^[1] Its primary utility lies in its amine-reactive nature, allowing for the covalent labeling of various biomolecules. This guide provides an in-depth overview of the applications, quantitative properties, and detailed experimental protocols involving **BODIPY FL-EDA**.

Core Applications in Molecular Biology

The principal application of **BODIPY FL-EDA** is the fluorescent labeling and subsequent quantification of nucleotides, particularly adenosine triphosphate (ATP).^[2] This is achieved through a carbodiimide-mediated reaction that couples the ethylenediamine group of **BODIPY FL-EDA** to the phosphate groups of nucleotides. The resulting fluorescently labeled nucleotides can be separated and quantified with high sensitivity using techniques such as Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF).^{[2][3]}

Beyond nucleotide analysis, **BODIPY FL-EDA** is also employed in:

- Lipid and Membrane Studies: Its lipophilic nature makes it suitable for labeling lipids and studying lipid metabolism and localization within cells.[4][5]
- Kinase Assays: BODIPY FL-labeled ATP analogues are used in fluorescence polarization (FP)-based assays to screen for kinase inhibitors.[6]
- Protein Labeling: The amine group of **BODIPY FL-EDA** can be conjugated to carboxyl groups on proteins, enabling their fluorescent detection and analysis.
- High-Throughput Screening (HTS): Its robust fluorescence properties make it a valuable tool in various HTS applications for drug discovery.[7][8]

Quantitative Data Summary

The photophysical properties of **BODIPY FL-EDA** are critical for its application in fluorescence-based assays. The following table summarizes its key quantitative data.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~503 nm	[2]
Emission Maximum (λ_{em})	~512 nm	[2]
Molar Extinction Coefficient (ϵ)	>80,000 $\text{cm}^{-1}\text{M}^{-1}$	[9]
Fluorescence Quantum Yield (Φ)	Approaching 1.0	[9]

Key Experimental Protocols

Labeling of ATP with **BODIPY FL-EDA**

This protocol describes the derivatization of ATP with **BODIPY FL-EDA** for subsequent analysis by CE-LIF.

Materials:

- **BODIPY FL-EDA**

- Dimethyl sulfoxide (DMSO)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- HEPES buffer (50 mM, pH 7.5)
- ATP standard solutions
- Cell or tissue lysates
- Microcentrifuge tubes
- Incubator

Procedure:

- Preparation of **BODIPY FL-EDA** Stock Solution: Dissolve 8.15 mg of **BODIPY FL-EDA** in 1 mL of DMSO to prepare a 22 mmol/L stock solution. Aliquot and store at -20°C or -80°C, protected from light.[\[2\]](#)
- Sample Derivatization:
 - In a microcentrifuge tube, mix 10 µL of the sample (cell lysate or ATP standard) with 40 µL of 1.4 mol/L EDC (freshly dissolved in 50 mmol/L HEPES, pH 7.5).[\[2\]](#)
 - Add 5 µL of the 22 mmol/L **BODIPY FL-EDA** stock solution.[\[2\]](#)
 - Incubate the mixture in the dark at 25°C for 24 hours.[\[2\]](#)
- Sample Preparation for CE-LIF: Dilute the derivatized sample 40-fold with deionized water before injection into the CE instrument.[\[2\]](#)

Quantification of Labeled ATP by CE-LIF

Instrumentation and Parameters:

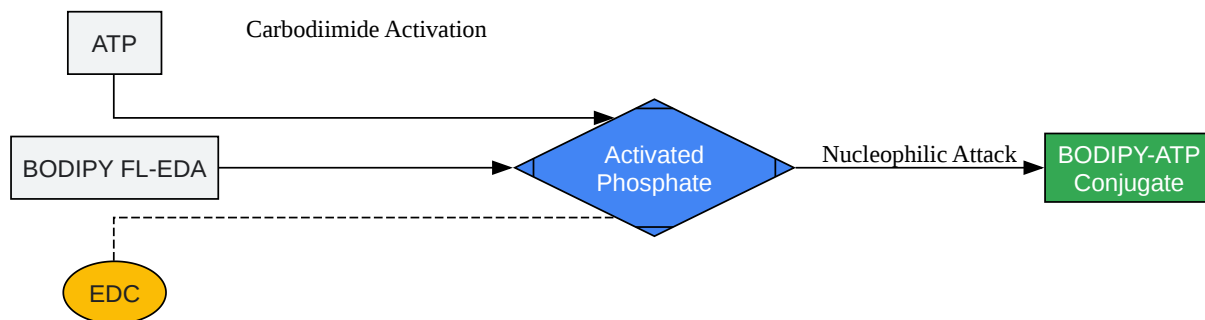
- Capillary Electrophoresis system with a Laser-Induced Fluorescence detector.
- Uncoated fused-silica capillary (e.g., 75 µm I.D., 50 cm effective length).[\[3\]](#)

- Laser excitation source (e.g., 488 nm Argon ion laser).
- Emission filter appropriate for BODIPY FL (e.g., 520 nm).
- Running Buffer: 10 mmol/L tribasic sodium phosphate, pH 11.5.[3]
- Separation Voltage: 22 kV.[3]

Procedure:

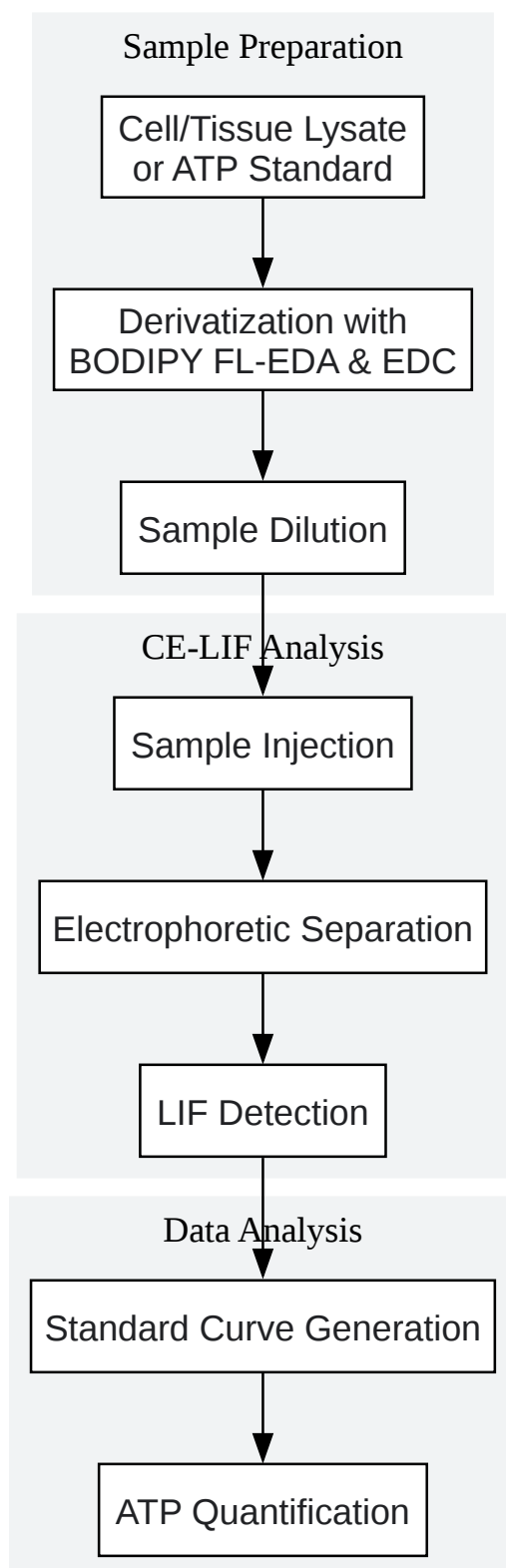
- Capillary Conditioning: Before the first use, and daily, condition the capillary by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and running buffer (30 min). Between runs, flush with 0.1 M NaOH (2 min), deionized water (2 min), and running buffer (5 min).[1][10][11][12]
- Sample Injection: Inject the diluted, derivatized sample using a pressure of 0.5 psi for 5-10 seconds.
- Electrophoretic Separation: Apply the separation voltage (22 kV) and record the electropherogram. The BODIPY-ATP conjugate will migrate based on its charge-to-mass ratio.
- Data Analysis:
 - Generate a standard curve by running a series of known concentrations of derivatized ATP standards.
 - Plot the peak area of the BODIPY-ATP conjugate against the ATP concentration.
 - Determine the concentration of ATP in the unknown samples by interpolating their peak areas from the standard curve.[2]

Visualizations



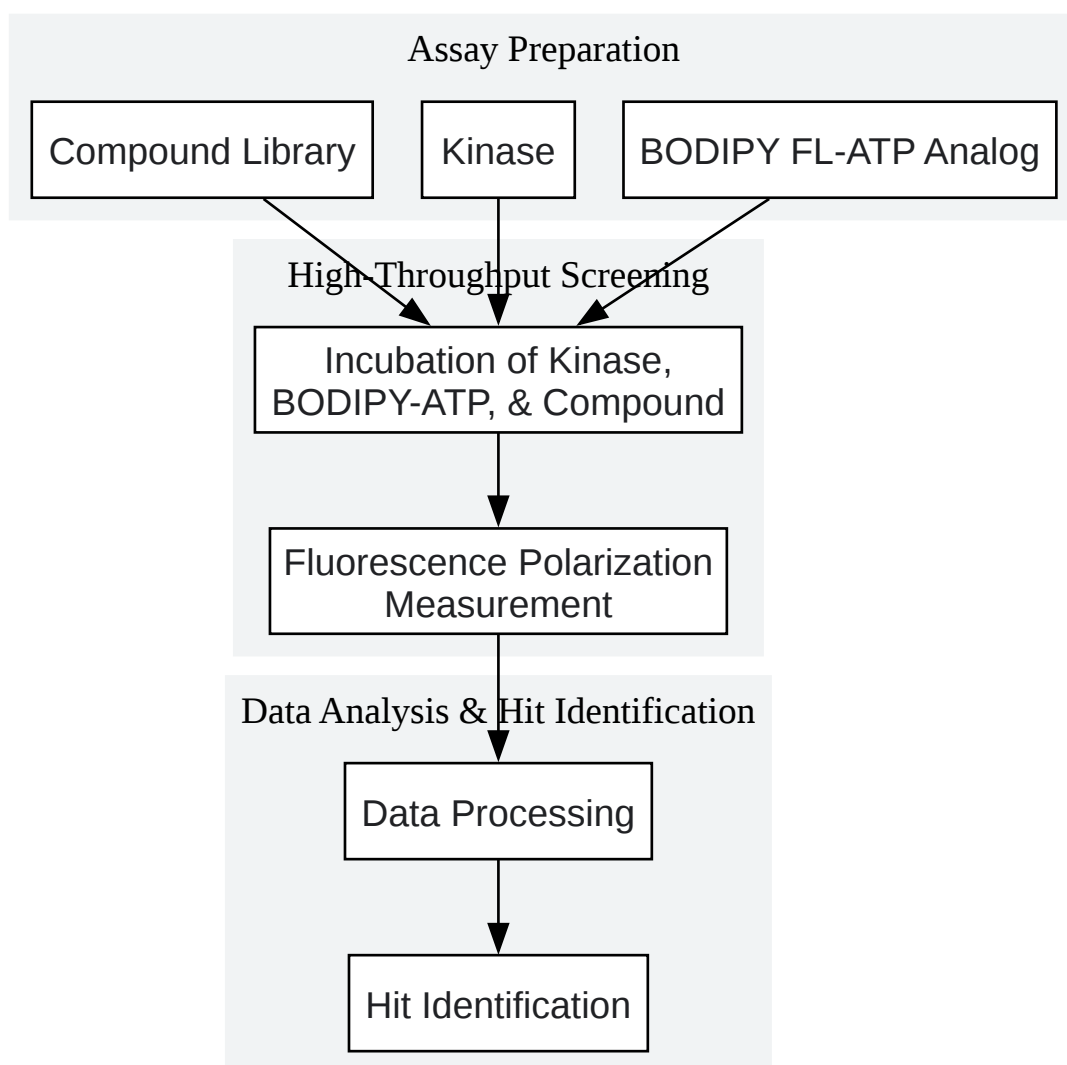
[Click to download full resolution via product page](#)

Figure 1: Reaction scheme for the labeling of ATP with **BODIPY FL-EDA**.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for ATP quantification using **BODIPY FL-EDA** and CE-LIF.



[Click to download full resolution via product page](#)

Figure 3: Workflow for a high-throughput kinase inhibitor screen using a BODIPY FL-ATP analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Capillary Conditioning — The Foundation of Precision in capillary electrophoresis (CE) | Separation Science [sepscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bocsci.com [bocsci.com]
- 4. Methods for imaging and detecting modification of proteins by reactive lipid species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probes.bocsci.com [probes.bocsci.com]
- 6. Use of BODIPY-Labeled ATP Analogues in the Development and Validation of a Fluorescence Polarization-Based Assay for Screening of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Capillary electrophoresis-laser induced fluorescence (CE-LIF) assay for measurement of intra-cellular D-Serine and serine racemase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.vu.nl [research.vu.nl]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [BODIPY FL-EDA: A Comprehensive Technical Guide for Molecular Biology Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598620#what-is-bodipy-fl-eda-used-for-in-molecular-biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com